molecular formula C9H15NO5 B1601673 Diethyl acetamidomalonate-2-13C CAS No. 68882-34-8

Diethyl acetamidomalonate-2-13C

Cat. No.: B1601673
CAS No.: 68882-34-8
M. Wt: 218.21 g/mol
InChI Key: ISOLMABRZPQKOV-CDYZYAPPSA-N
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Description

Diethyl acetamidomalonate-2-13C is a useful research compound. Its molecular formula is C9H15NO5 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Labeled Compounds

Diethyl acetamidomalonate-2-13C is used in the synthesis of various labeled compounds. For instance, it was utilized in the synthesis of 14C-labelled heterocyclic analogues of phenylalanine with pyrazole and furan rings (Tolman, Hanuš, & Vereš, 1968). This indicates its role in creating specific labeled compounds for biochemical studies.

Amino Acid Synthesis

This compound plays a role in amino acid synthesis. It was involved in a versatile synthesis of C‐5 labeled ornithines, indicating its utility in creating specific amino acids (Wityak, Palaniswamy, & Gould, 1985).

Synthesis of Glutamic Acid

The compound is used in the chemical synthesis of DL‐[2‐13C]‐glutamic acid, showcasing its utility in generating important biochemicals (Potrzebowski, Stolowich, & Scott, 1990).

Neurological Studies

In neurological studies, this compound derivatives, such as acetate, are used to understand brain metabolism. For example, the study on the role of acetate in appetite regulation through central mechanisms utilized 13C-labelled compounds (Frost et al., 2014).

Metabolic Rate Evaluation

The compound is instrumental in evaluating cerebral metabolic rates, as seen in studies using 1H-[13C]-NMR spectroscopy (Patel et al., 2010).

Synthesis of Constrained Amino Acid Derivatives

It is also used in the synthesis of constrained amino acid derivatives, indicating its role in creating structurally unique biochemical compounds (Kotha & Singh, 2004).

Study of Metabolism

This compound helps in studying various metabolic processes, such as the metabolism of acetate in the brain (Cerdán, Künnecke, & Seelig, 1990).

Thermodynamic Studies

The compound is used in thermodynamic studies, as evidenced by the heat capacity study of Diethyl Acetamidomalonate (Li & Tan, 2013).

Properties

IUPAC Name

diethyl 2-acetamido(213C)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOLMABRZPQKOV-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[13CH](C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480267
Record name Diethyl acetamidomalonate-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68882-34-8
Record name Diethyl acetamidomalonate-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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